molecular formula C13H15NO B1451894 1-(1-Methyl-1H-indol-3-yl)-butan-1-one CAS No. 1094648-79-9

1-(1-Methyl-1H-indol-3-yl)-butan-1-one

Cat. No. B1451894
M. Wt: 201.26 g/mol
InChI Key: GZSMQUHDDQBABU-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-indol-3-yl)-butan-1-one” is a compound that contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . It has a molecular weight of 173.21 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” includes an indole moiety, which is a significant heterocyclic system found in many natural products and drugs . The SMILES string for this compound is CC(=O)c1cn(C)c2ccccc12 .


Chemical Reactions Analysis

The compound and its derivatives have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards these tumor cell lines .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 173.21 .

Scientific Research Applications

Gas-Phase Thermolysis

1-(1-Methyl-1H-indol-3-yl)-butan-1-one is involved in studies of gas-phase thermolysis. Research by Dib et al. (2004) explored the gas-phase pyrolysis of benzotriazole derivatives, including compounds structurally related to 1-(1-Methyl-1H-indol-3-yl)-butan-1-one, to understand their kinetics and mechanisms. This study has implications for understanding the thermal behavior of such compounds in gas-phase environments (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Enantioselective Synthesis

The compound has been used in the study of enantioselective synthesis. Borowiecki et al. (2017) investigated the lipase-catalyzed kinetic resolution of N-substituted 1-(β-Hydroxypropyl)indoles, including derivatives of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one, by enantioselective acetylation. This research is relevant for developing methods to obtain enantiomerically pure compounds (Borowiecki, Dranka, & Ochal, 2017).

Chemical Reactions and Structural Analysis

Aghazadeh et al. (2012) studied the reaction of indole with various combinations to produce compounds like 4-(cyclohexylamino)-1-(1 H-indol-3-yl)butan-1-one, which is structurally similar to 1-(1-Methyl-1H-indol-3-yl)-butan-1-one. This research aids in understanding the structural and chemical properties of these compounds (Aghazadeh, Raftery, Baradarani, & Joule, 2012).

Synthesis of Analogues

Carbone et al. (2013) conducted research on the synthesis of deaza-analogues of bisindole marine alkaloid Topsentin using substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. This research is significant for the development of novel marine alkaloid analogues and understanding their biological activity (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).

Future Directions

The compound and its derivatives have shown promising results in inhibiting tubulin polymerization, suggesting potential for further development of tubulin polymerization inhibitors . Additionally, the compound’s indole moiety makes it a significant precursor for the synthesis of active molecules, indicating potential for further exploration in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-(1-methylindol-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-6-13(15)11-9-14(2)12-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSMQUHDDQBABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-indol-3-yl)-butan-1-one

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-1H-indole (5.9 g, 45.0 mmol) in CHCl3 (150 mL) was added N,N-dimethylbutyramide (5.8 g, 50.4 mmol, 1.1 eq) followed by POCl3 (5.0 mL, 53.5 mmol, 1.2 eq) at 0° C. Then mixture was heated to reflux and stirred for 2 h. The reaction was quenched with saturated aqueous NaHCO3 then stirred for 30 min at room temperature. The mixture was extracted by CH2Cl2 (3×40 mL) and combined organic layers were dried over Na2SO4. The crude product was purified by flash column chromatography (0-50% EtOAc in hexanes) to afford 1-(1-methyl-1H-indol-3-yl)butan-1-one (6.53 g, 32.4 mmol, 72%).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zheng, J Li, K Wei - Molecules, 2022 - mdpi.com
An efficient, high-yielding and scalable procedure for the regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate under mild conditions was reported…
Number of citations: 8 www.mdpi.com
溝井健太, ミゾイケンタ - 2016 - cis.repo.nii.ac.jp
[目的] 創薬研究において重要な科学とは 「科学的な情報に基づいて天然から有効な成分を分離し, 化学合成し, その誘導体や関連化合物の中からリード化合物を見出し, 臨床応用するために受容体や…
Number of citations: 4 cis.repo.nii.ac.jp

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